molecular formula C19H30O2 B153743 methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate CAS No. 2348-97-2

methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate

Cat. No.: B153743
CAS No.: 2348-97-2
M. Wt: 290.4 g/mol
InChI Key: JOSZZTLGHRSLOI-WLIUBQMOSA-N
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Description

Methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate is the methyl ester of β-parinaric acid, a polyunsaturated fatty acid characterized by four conjugated trans double bonds at positions 9, 11, 13, and 15 . This compound is structurally related to naturally occurring parinaric acids, which are notable for their role as fluorescent probes in membrane biophysics due to their ability to partition into lipid bilayers . The all-trans configuration of β-parinaric acid derivatives enhances their preference for less fluid membrane regions, making them valuable tools for studying lipid dynamics . While β-parinaric acid is rare in nature, its methyl ester is often synthesized for research applications. Tung oil, a natural source, contains trace amounts of parinaric acid derivatives, though the methyl ester is typically obtained via chemical modification .

Properties

IUPAC Name

methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-11H,3,12-18H2,1-2H3/b5-4+,7-6+,9-8+,11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSZZTLGHRSLOI-WLIUBQMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC=CC=CC=CCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C=C/C=C/C=C/CCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate typically involves the esterification of octadecatetraenoic acid. The process begins with the preparation of octadecatetraenoic acid, which can be obtained from natural sources or synthesized through chemical reactions. The acid is then reacted with methanol in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions to form the ester.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous reactors and efficient separation techniques are employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated esters.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Hydrogenation using palladium or platinum catalysts is a typical method for reduction.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products:

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Saturated esters.

    Substitution: Amino or alkoxy derivatives.

Scientific Research Applications

Methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate has several scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of conjugated systems and esterification reactions.

    Biology: The compound is investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of inflammatory diseases.

    Industry: It is used in the formulation of specialty chemicals and materials, including lubricants and coatings.

Mechanism of Action

The mechanism of action of methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate involves its interaction with biological membranes and enzymes. The conjugated double bonds allow it to participate in redox reactions, potentially modulating oxidative stress and inflammation. The ester group can be hydrolyzed by esterases, releasing the active octadecatetraenoic acid, which may exert its effects through various signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isomeric Parinaric Acid Derivatives

α-Parinaric Acid (9Z,11E,13E,15Z-octadecatetraenoic acid)
  • Structure : Contains a cis double bond at C9 and trans bonds at C11, C13, and C15, distinguishing it from the all-trans β-isomer .
  • Source : Naturally found in the laurinum plant (Parinarium laurinum) .
  • Biological Role : Used as a fluorescent probe but partitions preferentially into more fluid membrane regions compared to the β-isomer .
β-Parinaric Acid (9E,11E,13E,15E-octadecatetraenoic acid)
  • Structure : All-trans conjugated double bonds, increasing rigidity and affinity for ordered lipid domains .
  • Applications : Superior to α-parinaric acid in membrane studies due to its higher quantum yield in rigid environments .
Methyl β-Parinarate
  • Modification : Esterification of β-parinaric acid enhances lipophilicity, improving solubility in organic solvents for experimental use .

Functionalized Derivatives: 4-Oxo-octadecatetraenoic Acid

  • Structure: (9E,11Z,13E,15Z)-4-Oxo-octadeca-9,11,13,15-tetraenoic acid features a ketone group at position 4, altering its electronic properties and reactivity .
  • Synthesis : Produced via oxidation or enzymatic pathways, though its biological activity remains less studied compared to parinaric acids .

Brominated Acetylenic Fatty Acids from Marine Sources

Compounds isolated from the Red Sea sponge Xestospongia testudinaria exhibit structural modifications that enhance cytotoxicity:

  • Compound 6: 18,18-Dibromo-(9E)-octadeca-9,17-diene-5,7-diynoic acid Structure: Dibromination at C18 and acetylenic bonds at C5 and C7 . Activity: Potent growth inhibition against HeLa, HepG-2, and Daoy cancer cell lines (EC₅₀ <30 nM) .
  • Compound 7: 18-Bromooctadeca-(9E,17E)-diene-7,15-diynoic acid Structure: Single bromine at C18 with conjugated diyne and diene groups . Activity: Moderate cytotoxicity, highlighting the role of bromination in enhancing bioactivity .

Key Contrast : Unlike these brominated analogs, methyl β-parinarate lacks halogenation and acetylenic bonds, resulting in lower cytotoxicity but greater utility in biophysical applications.

Phospholipid Derivatives

  • PS(18:4(9E,11E,13E,15E)/18:2(9Z,11E)(13OH[R])): Structure: Phosphatidylserine containing β-parinaroyl and hydroxylated linoleoyl groups . Role: Modulates membrane curvature and signaling in lipidomic studies .

Comparative Analysis Table

Compound Name Structural Features Source/Modification Key Applications/Bioactivity References
Methyl β-parinarate All-trans tetraenoate, methyl ester Synthetic/Tung oil Membrane fluidity studies
α-Parinaric acid 9Z,11E,13E,15Z tetraenoic acid Parinarium laurinum Fluorescent membrane probes
4-Oxo-octadecatetraenoic acid 4-keto, mixed E/Z double bonds Synthetic Underexplored
18,18-Dibromo-C18-acetylenic acid (Compound 6) Dibrominated, diyne/diene conjugation Red Sea sponge Cytotoxic (HeLa, HepG-2, Daoy)
PS(18:4/18:2) phospholipid β-Parinaroyl-containing phosphatidylserine Synthetic Membrane dynamics research

Biological Activity

Methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate is a polyunsaturated fatty acid ester belonging to the family of omega-6 fatty acids. This compound has garnered attention due to its potential biological activities and health benefits. This article reviews the existing literature on its biological activity, synthesizing findings from various studies.

  • Chemical Formula : C18H30O2
  • IUPAC Name : this compound
  • Molecular Weight : 290.44 g/mol

Biological Activity Overview

This compound exhibits several biological activities that are significant in health and disease contexts:

  • Anti-inflammatory Effects : Studies indicate that this compound may have anti-inflammatory properties. It can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines.
  • Cardiovascular Health : As an omega-6 fatty acid derivative, it is believed to contribute positively to cardiovascular health by influencing lipid profiles and reducing atherogenic indices.
  • Cellular Metabolism : Research has shown that it can affect cellular metabolism and energy expenditure, potentially aiding in weight management and metabolic disorders.

Case Studies and Experimental Data

Several studies have investigated the effects of this compound on various biological systems:

  • Study on Hyperuricemia : A study published in MDPI highlighted the role of fatty acid-rich extracts containing this compound in managing hyperuricemia. The results demonstrated a significant reduction in serum uric acid levels among treated subjects compared to controls .
  • Lipid Profile Modulation : Research examining the impact of dietary inclusion of this compound showed improvements in lipid profiles among subjects with dyslipidemia. The atherogenic index (AI) and thrombogenic index (TI) were significantly lower in those consuming diets enriched with methyl octadeca-tetraenoate .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
Anti-inflammatoryReduced pro-inflammatory cytokines in vitro
Cardiovascular HealthImproved lipid profiles; lower AI and TI
Metabolic EffectsEnhanced energy expenditure; potential for weight management

The biological activity of this compound can be attributed to several mechanisms:

  • Modulation of Eicosanoid Synthesis : As a precursor for eicosanoids like prostaglandins and leukotrienes, this compound influences inflammatory responses.
  • Activation of PPARs (Peroxisome Proliferator-Activated Receptors) : It activates PPARs which play crucial roles in lipid metabolism and glucose homeostasis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate
Reactant of Route 2
methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate

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